molecular formula C12H13NO2 B031810 1-Benzoylpiperidin-3-one CAS No. 67452-85-1

1-Benzoylpiperidin-3-one

Cat. No. B031810
CAS RN: 67452-85-1
M. Wt: 203.24 g/mol
InChI Key: SBQPFUPQROCYRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzoylpiperidin-3-one and its derivatives involves several key steps, including the formation of diarylpiperidin-4-ones and the subsequent functionalization to introduce the benzoyl group. A study by Dindulkar et al. (2011) detailed the facile synthesis of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones, providing insights into the stereochemical aspects through NMR and XRD analysis, indicating the chair conformation with equatorial orientation of substituents (Dindulkar, Parthiban, Puranik, & Jeong, 2011).

Molecular Structure Analysis

The molecular structure of 1-Benzoylpiperidin-3-one derivatives has been characterized using various spectroscopic techniques, including NMR, IR, and XRD. The structural analysis often reveals important conformational details, such as chair and boat conformations, which are crucial for understanding the chemical behavior and reactivity of these compounds. For instance, Desai et al. (2019) reported on the synthesis and structural characterization of novel benzoylpiperazinyl quinoline derivatives, offering valuable information on their molecular geometry and potential interaction sites (Desai, Kumar, Suchetan, Lokanath, Naveen, Shivaraja, & Sreenivasa, 2019).

Chemical Reactions and Properties

1-Benzoylpiperidin-3-one undergoes various chemical reactions, including halogenation, acylation, and conjugation, to yield a diverse array of compounds with potential biological activities. The chemical properties are influenced by the substitution pattern on the piperidine ring and the nature of the functional groups introduced. Research by Gopalakrishnan et al. (2009) demonstrated the synthesis of 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones, highlighting the chemical versatility of the piperidin-4-one scaffold (Gopalakrishnan, Thanusu, Kanagarajan, & Govindaraju, 2009).

Scientific Research Applications

  • Anti-Acetylcholinesterase Activity : Derivatives of 1-Benzoylpiperidin-3-one, specifically 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been found to exhibit potent anti-acetylcholinesterase activity. This makes them potential candidates for development as antidementia agents (Sugimoto et al., 1990).

  • Serotonin 5-HT1A Receptor Affinity : Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have shown high affinity for serotonin 5-HT1A receptors, demonstrating promising antidepressant-like activity (Sniecikowska et al., 2019).

  • Antifungal and Antibacterial Activity : Novel 3-benzyl-2,6-diarylpiperidin-4-one derivatives exhibit potent antifungal activity against various bacterial and fungal strains, with a stronger antifungal than antibacterial effect (Sahu et al., 2013). Similarly, t(3)-benzyl-r(2),c(6)-diarylpiperidin-4-ones have shown significant antibacterial and antifungal activities (Jayabharathi et al., 2007).

  • Glycine Transporter Type 1 (GlyT1) Inhibition : Derivatives of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole have been developed as potential and selective GlyT1 inhibitors, showing good selectivity over other neurotransmitter receptors (Liu et al., 2015).

  • Dopamine Transporter (hDAT) Reuptake Inhibition : 2-(Benzoyl)piperidines represent a new class of hDAT reuptake inhibitors, functioning similarly to methylphenidate, with certain analogues showing enhanced potency (Jones et al., 2023).

  • Stearoyl-CoA Desaturase-1 Inhibition : Compounds like 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid have shown strong inhibitory activity against human and murine stearoyl-CoA desaturase-1, indicating potential for treating metabolic disorders (Uto et al., 2010).

  • AMPA Receptor Kinetics and Excitotoxicity : Certain benzoylpiperidine compounds can enhance AMPA receptor-mediated synaptic responses, although their effects can vary, and in some cases, potentially lead to neuronal death (Yamada, 1998).

  • Antidopaminergic Activity : Analogues of 1-Benzoylpiperidin-3-one, such as 3-(aminomethyl)tetralones, have shown potent antidopaminergic activity without causing catalepsy, suggesting potential for research on compounds with reduced side effects (Cortizo et al., 1991).

Safety And Hazards

The safety data sheet for 1-Benzylpiperidin-3-one, a similar compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidine derivatives, including 1-Benzoylpiperidin-3-one, are being utilized in different therapeutic applications . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the development of new drugs containing the piperidine moiety could be a potential area of focus .

properties

IUPAC Name

1-benzoylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-7-4-8-13(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQPFUPQROCYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00526573
Record name 1-Benzoylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoylpiperidin-3-one

CAS RN

67452-85-1
Record name 1-Benzoylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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